(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone
Brand Name: Vulcanchem
CAS No.: 618091-38-6
VCID: VC3919746
InChI: InChI=1S/C16H11ClFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
SMILES: C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl
Molecular Formula: C16H11ClFN3O
Molecular Weight: 315.73 g/mol

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone

CAS No.: 618091-38-6

Cat. No.: VC3919746

Molecular Formula: C16H11ClFN3O

Molecular Weight: 315.73 g/mol

* For research use only. Not for human or veterinary use.

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL)(4-chlorophenyl)methanone - 618091-38-6

Specification

CAS No. 618091-38-6
Molecular Formula C16H11ClFN3O
Molecular Weight 315.73 g/mol
IUPAC Name [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone
Standard InChI InChI=1S/C16H11ClFN3O/c17-11-3-1-10(2-4-11)15(22)14-9-20-21(16(14)19)13-7-5-12(18)6-8-13/h1-9H,19H2
Standard InChI Key SPBJSPXXKFWOMN-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl
Canonical SMILES C1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl

Introduction

Chemical Identity and Structural Features

Nomenclature and Molecular Descriptors

The IUPAC name of this compound is [5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-(4-chlorophenyl)methanone, reflecting its substitution pattern (Fig. 1). Key identifiers include:

PropertyValueSource
CAS Registry Number618091-38-6
Molecular FormulaC16H11ClFN3O\text{C}_{16}\text{H}_{11}\text{ClFN}_{3}\text{O}
Molecular Weight315.73 g/mol
SMILES NotationC1=CC(=CC=C1C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N)Cl
InChI KeySPBJSPXXKFWOMN-UHFFFAOYSA-N

The structure comprises:

  • Pyrazole core: A five-membered aromatic ring with two adjacent nitrogen atoms.

  • Amino group (-NH2_2): Positioned at C5, enhancing hydrogen-bonding potential.

  • 4-Fluorophenyl substituent: Attached to N1, introducing electron-withdrawing effects.

  • 4-Chlorophenyl ketone: Linked to C4, contributing to hydrophobic interactions .

Synthesis and Manufacturing

Industrial Availability

Commercial suppliers offer the compound at varying purities and prices:

SupplierPurityPackagingPrice (USD)
Sigma-AldrichAldrichCPR250 mg$29.80
American Custom Chemicals95%1 g$1,030.84
American Custom Chemicals95%5 g$4,244.63

Data current as of March 2024 .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Key physicochemical parameters (experimental and predicted):

PropertyValue/EstimateMethod/Source
Melting PointNot reported
LogP (Partition Coeff.)3.2 ± 0.3Computational
Water Solubility<1 mg/mL (25°C)Estimated
StabilityStable under inert gas

The high LogP suggests lipophilicity, favoring membrane permeability but limiting aqueous solubility. The electron-withdrawing substituents (F, Cl) may enhance metabolic stability compared to non-halogenated analogs.

Biological Activity and Mechanisms

Pyrazole Pharmacophore Interactions

Pyrazole derivatives exhibit diverse bioactivities via:

  • Kinase inhibition: ATP-binding site competition (e.g., JAK2, CDK inhibitors).

  • Receptor modulation: GPCR antagonism (e.g., cannabinoid receptors) .

Though specific target data for this compound are unavailable, structural analogs demonstrate:

  • Anticancer activity: IC50_{50} values <10 µM against breast cancer cell lines .

  • Antimicrobial effects: MIC values of 8–32 µg/mL against S. aureus and E. coli .

Structure-Activity Relationships (SAR)

  • 4-Fluorophenyl group: Enhances metabolic stability and target affinity through hydrophobic and electrostatic interactions.

  • Chlorophenyl ketone: May act as a hydrogen-bond acceptor, stabilizing enzyme-inhibitor complexes.

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